2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole
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Overview
Description
2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that combines the structural features of benzimidazole and oxazole. Benzimidazole is known for its broad range of chemical and biological properties, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an α-haloketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole involves its interaction with various molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules plays a crucial role in its biological activity. Specific pathways involved may include the inhibition of DNA synthesis or the disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)quinoline
- 2-(1H-benzo[d]imidazol-2-yl)thioacetamide
- 2-(1H-benzo[d]imidazol-2-yl)acetate
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of benzimidazole and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its analogs .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-4H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZWTAOWKXXJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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